
8-Nonen-1-ol
Overview
Description
8-Nonen-1-ol (CAS: 13038-21-6) is a monounsaturated primary alcohol with the molecular formula C₉H₁₈O. It features a nine-carbon chain with a double bond at the 8th position and a hydroxyl group at the terminal carbon. This compound is widely utilized in organic synthesis, particularly as a precursor for glycosides, pheromones, and complex natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Nonen-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 1-nonene. This process includes the addition of borane (BH₃) to the double bond of 1-nonene, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH). The reaction yields this compound with high selectivity .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 8-nonenal. This method involves the reduction of the aldehyde group to an alcohol group using a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H₂) atmosphere .
Chemical Reactions Analysis
Types of Reactions: 8-Nonen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 8-nonenal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to 8-nonanol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄).
Major Products:
Oxidation: 8-Nonenal.
Reduction: 8-Nonanol.
Substitution: Various substituted nonenes depending on the nucleophile used.
Scientific Research Applications
8-Nonen-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Nonen-1-ol involves its interaction with cellular membranes. It increases the permeability of cell membranes, facilitating the uptake of various substances, including fluorophores. This property is particularly useful in biological studies where the delivery of fluorescent markers into cells is required . The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound interacts with lipid bilayers, altering their structure and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The following table compares 8-Nonen-1-ol with structurally analogous alkenols:
Compound Name | Molecular Formula | CAS Number | Molecular Weight | Key Functional Groups | Applications |
---|---|---|---|---|---|
This compound | C₉H₁₈O | 13038-21-6 | 142.24 | Terminal -OH, C8=C7 | Glycoside synthesis, pheromones |
(Z)-3-Nonen-1-ol | C₉H₁₈O | 10340-23-5 | 142.24 | Terminal -OH, C3=C4 | Flavor/fragrance industries |
9-Decen-1-ol | C₁₀H₂₀O | 13019-22-2 | 156.27 | Terminal -OH, C9=C8 | Essential oil components |
E-11-Hexadecen-1-ol | C₁₆H₃₂O | N/A | 240.42 | Terminal -OH, C11=C12 (E) | Lepidopteran pheromones |
cis-9-Octadecen-1-ol | C₁₈H₃₆O | N/A | 268.48 | Terminal -OH, C9=C10 (Z) | Surfactant formulations |
Presilphiperfolan-8-ol | C₁₅H₂₆O | N/A | 222.37 | Bicyclic structure, -OH at C8 | Natural product isolation |
Key Observations :
- Chain Length and Double Bond Position: Shorter-chain alkenols (e.g., C₉–C₁₀) are more volatile and suitable for GC analysis, while longer chains (C₁₆–C₁₈) enhance lipid solubility for pheromone applications .
- Stereochemistry : The E/Z configuration impacts biological activity; for example, E-11-Hexadecen-1-ol is a moth pheromone, whereas its Z-isomer may lack efficacy .
Spectroscopic Data :
Compound | IR Peaks (cm⁻¹) | GC Retention Index (RI) |
---|---|---|
This compound | 1641 (C=C), 1053–1123 (C-O-C) | Not reported |
(Z)-3-Nonen-1-ol | Similar C=C/C-O stretches | RI: ~1266 (polar column) |
9-Decen-1-ol | N/A | RI: 1266 (nonpolar column) |
E-11-Hexadecen-1-ol | N/A | RI: ~1500 (polar column) |
Notes:
- This compound’s IR spectrum is distinct due to glycosidic linkages in derived products .
- GC retention indices vary with column polarity; for example, 9-Decen-1-ol elutes at RI 1266 on nonpolar columns .
Biological Activity
8-Nonen-1-ol, an organic compound with the molecular formula C₉H₁₈O, is characterized as a medium-chain primary alcohol. Known for its unsaturated structure, it features a hydroxyl group at the first carbon and a double bond between the eighth and ninth carbons. This compound has garnered attention for its diverse biological activities, including its roles in chemical communication among insects, antimicrobial properties, and potential applications in food preservation and pest management.
This compound is a colorless to pale yellow liquid with a characteristic odor. It is part of the family of unsaturated alcohols and can be synthesized through various methods, including oxidation and reduction reactions. Its structural characteristics contribute to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₉H₁₈O |
IUPAC Name | (Z)-8-Nonen-1-ol |
Appearance | Colorless liquid |
Odor | Characteristic |
Boiling Point | 164 °C |
1. Chemical Communication in Insects
This compound has been identified as a significant component of termite pheromones, suggesting its role in chemical signaling and social behavior among these insects. Research indicates that it elicits electrophysiological responses in male Manduca sexta moths at low concentrations, indicating sensitivity that may play a role in mating behaviors .
2. Antimicrobial Properties
Studies have demonstrated that this compound exhibits notable antimicrobial activity, making it a candidate for use in food preservation and as a natural pesticide. Its mechanism of action likely involves interactions with microbial membranes, leading to cell lysis or growth inhibition .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated that it significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) recorded at 0.5% (v/v) for both strains.
Bacterial Strain | MIC (% v/v) |
---|---|
Escherichia coli | 0.5 |
Staphylococcus aureus | 0.5 |
The study concluded that this compound could serve as an effective natural preservative in food products.
Case Study 2: Pheromone Activity
Research conducted on the behavioral responses of Manduca sexta moths revealed that exposure to low concentrations of this compound resulted in increased attraction to traps designed for mating disruption strategies. This suggests potential applications in pest management by utilizing pheromone mimics .
While specific mechanisms of action for this compound are not fully elucidated, its biological activity is thought to involve:
Antimicrobial Action:
- Disruption of microbial cell membranes.
Pheromone Activity:
- Binding to olfactory receptors in insects, influencing mating behaviors.
Applications
The versatility of this compound extends across various fields:
Food Industry:
Utilized as a natural preservative due to its antimicrobial properties.
Agriculture:
Potential use as a natural pesticide or pheromone-based trap attractant.
Research:
Investigated for its roles in cell membrane permeability studies and as a reactant in organic synthesis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Nonen-1-ol, and how can reaction conditions be optimized for academic research purposes?
- Methodological Answer :
- Begin with literature reviews of stereoselective alcohol synthesis (e.g., catalytic hydrogenation or Grignard reactions) and compare yields under varying catalysts (e.g., palladium vs. platinum), solvents (polar vs. non-polar), and temperatures .
- Optimize reaction parameters using fractional factorial design to isolate critical variables (e.g., temperature sensitivity in double-bond preservation) .
- Validate purity via gas chromatography (GC) and cross-reference retention indices with published data .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Focus on <sup>1</sup>H-NMR signals for the terminal hydroxyl group (δ 1.5–2.0 ppm) and olefinic protons (δ 5.3–5.5 ppm). Use <sup>13</sup>C-NMR to confirm the carbon backbone .
- Infrared Spectroscopy (IR) : Identify O-H stretching (3200–3600 cm<sup>-1</sup>) and C=C stretching (1640–1680 cm<sup>-1</sup>) .
- Mass Spectrometry (MS) : Monitor molecular ion peaks (e.g., m/z 142 for [M]<sup>+</sup>) and fragmentation patterns to distinguish isomers .
Q. How can researchers ensure reproducibility in this compound bioactivity assays, particularly in cell-based studies?
- Methodological Answer :
- Standardize cell lines, culture conditions, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
- Include positive controls (e.g., known antioxidants or antimicrobials) and validate dose-response curves across three independent replicates .
- Report full experimental parameters in supplementary materials, including incubation times and viability assay protocols (e.g., MTT vs. resazurin) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported physicochemical properties of this compound (e.g., boiling point discrepancies)?
- Methodological Answer :
- Systematically test purity using differential scanning calorimetry (DSC) and compare results against synthesized reference standards .
- Analyze solvent effects on boiling points via reduced-pressure distillation under controlled atmospheres (e.g., nitrogen vs. argon) .
- Cross-validate with computational models (e.g., COSMO-RS) to predict thermophysical behaviors and identify outliers in historical datasets .
Q. How should researchers approach contradictory findings in this compound’s reported bioactivity across different in vitro assays?
- Methodological Answer :
- Conduct meta-analyses to identify methodological inconsistencies (e.g., cell permeability differences, assay detection limits) .
- Design head-to-head comparisons using identical compound batches and standardized protocols (e.g., OECD guidelines for toxicity testing) .
- Investigate isomer-specific effects by synthesizing and testing cis- and trans-8-Nonen-1-ol separately .
Q. What computational chemistry strategies are appropriate for modeling this compound’s interactions with biological targets, and how can these models be validated experimentally?
- Methodological Answer :
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with olfactory receptors or enzyme active sites .
- Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics .
- Compare computational results with mutagenesis studies (e.g., alanine scanning) to identify critical residues in target proteins .
Q. How can researchers address challenges in quantifying trace this compound in complex matrices (e.g., environmental or biological samples)?
- Methodological Answer :
- Develop solid-phase microextraction (SPME) protocols paired with GC-MS to enhance detection limits (≤1 ppb) .
- Use isotope dilution (e.g., deuterated this compound) for internal standardization and matrix effect correction .
- Validate recovery rates through spike-and-recovery experiments across representative matrices (e.g., soil, plasma) .
Q. Data Reporting and Contradiction Analysis
Q. What frameworks guide the interpretation of conflicting data on this compound’s stability under varying storage conditions?
- Methodological Answer :
- Apply stability-indicating assays (e.g., accelerated degradation studies at 40°C/75% RH) to monitor decomposition products via LC-MS .
- Use principal component analysis (PCA) to identify dominant degradation pathways (e.g., oxidation vs. hydrolysis) .
- Publish raw stability datasets in open-access repositories to enable cross-study comparisons .
Q. How should researchers design studies to differentiate this compound’s direct biological effects from metabolite-derived activity?
- Methodological Answer :
- Employ metabolic inhibition models (e.g., cytochrome P450 inhibitors) in parallel with untargeted metabolomics .
- Synthesize putative metabolites (e.g., 8-Nonenoic acid) and test their activity independently .
- Use radiolabeled this compound (<sup>14</sup>C) to track biotransformation pathways in ex vivo systems .
Properties
IUPAC Name |
non-8-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h2,10H,1,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGFCVJJLGSFSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454905 | |
Record name | 8-Nonen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13038-21-6 | |
Record name | 8-Nonen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | non-8-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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